molecular formula C17H26N2 B15091951 N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine

N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine

Cat. No.: B15091951
M. Wt: 258.4 g/mol
InChI Key: CWOJJZGGEGKLJZ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine is a piperidin-4-amine derivative featuring two distinct substituents: a cyclopropylmethyl group and a 4-methylbenzyl group attached to the amine nitrogen. The piperidine core is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-N-[(4-methylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C17H26N2/c1-14-2-4-15(5-3-14)12-19(13-16-6-7-16)17-8-10-18-11-9-17/h2-5,16-18H,6-13H2,1H3

InChI Key

CWOJJZGGEGKLJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2CC2)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Substituents: The cyclopropylmethyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions. Common reagents include alkyl halides and appropriate bases.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness, and may involve advanced techniques such as catalytic hydrogenation and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various bases are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Piperidin-4-amine Derivatives

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) XLogP3* Synthesis Yield (%) Key Features Reference
N-(Cyclopropylmethyl)-N-(4-methylbenzyl)piperidin-4-amine Cyclopropylmethyl 4-Methylbenzyl ~275.4 (calculated) ~2.5 N/A High lipophilicity; potential metabolic stability N/A
Compound 5 (1-(2-(6-Methoxy-1,5-naphthyridin-4-yl)ethyl)-N-(4-methylbenzyl)piperidin-4-amine) Ethyl-naphthyridine 4-Methylbenzyl ~365.4 (estimated) ~3.0 Reported Antibacterial target (Type II topoisomerase)
N-Benzyl-N-methyl-1-phenethylpiperidin-4-amine (7b) Benzyl, Methyl Phenethyl ~324.4 (calculated) ~3.8 77% Flexible phenethyl chain; reductive amination route
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Acetyl 4-Methoxybenzyl 262.35 1.3 N/A Lower lipophilicity; methoxy group enhances polarity
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride 4-Chlorobenzyl Methyl 275.22 ~2.8 N/A Chlorine substituent improves binding affinity in some targets

*XLogP3 values estimated based on structural similarity to reported analogs.

Key Observations:

Substituent Effects on Lipophilicity :

  • The cyclopropylmethyl group in the target compound likely increases lipophilicity (predicted XLogP3 ~2.5) compared to the acetylated analog (XLogP3 1.3) .
  • The 4-methylbenzyl group contributes to higher XLogP3 than the 4-methoxybenzyl analog, where the methoxy group reduces logP .

Synthetic Routes :

  • Reductive amination is a common method for synthesizing piperidin-4-amine derivatives. For example, Compound 5 () and 7b () were synthesized using Na(CH3COO)3BH or NaBH(OAc)3, with yields up to 77% .
  • The target compound could hypothetically be synthesized via similar reductive amination between 4-methylbenzaldehyde and cyclopropylmethylamine.

Biological Implications: Antibacterial Activity: Compound 5 () targets bacterial Type II topoisomerases, suggesting that the ethyl-naphthyridine substituent is critical for this activity. Replacing this group with cyclopropylmethyl may alter target specificity .

Comparative Analysis of Substituent Groups

Cyclopropylmethyl vs. Other Alkyl/Aryl Groups:
  • Cyclopropylmethyl vs. Ethyl-Naphthyridine (Compound 5) :
    • The cyclopropylmethyl group is smaller and more rigid than the ethyl-naphthyridine moiety, which may reduce steric hindrance but limit π-π stacking interactions with aromatic residues in enzyme binding pockets .
  • Cyclopropylmethyl vs. Cyclopropylmethyl’s three-membered ring may offer a balance between bulk and rigidity .
4-Methylbenzyl vs. Halogenated Benzyl ():
  • The 4-methylbenzyl group in the target compound is less electronegative than the 4-chlorobenzyl group in . Chlorine’s electron-withdrawing effects can improve binding affinity in certain targets (e.g., kinase inhibitors), whereas methyl groups may favor hydrophobic interactions .

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